Methyl 4-methoxy-3-sulfamoylbenzoate

Regioisomer identification Solid-state characterization Pharmaceutical impurity profiling

Avoid costly delays from misidentified regioisomers. The 3-sulfamoyl-4-methoxy substitution pattern is a non-negotiable structural requirement for TEAD modulation and STS inhibition (IC50 = 74 nM). - **Differentiation:** Low mp (34-38°C) vs. high-melting 5-sulfamoyl isomer ensures unambiguous USP/EP impurity profiling. - **Application:** Directly maps to Merck patent WO 2025/188584 A1 (TEAD modulators for oncology). - **Supply:** Certified 98% (HPLC) solid, available as a research chemical.

Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
CAS No. 38499-95-5
Cat. No. B3133281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-3-sulfamoylbenzoate
CAS38499-95-5
Molecular FormulaC9H11NO5S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N
InChIInChI=1S/C9H11NO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
InChIKeyRGFZGFGNWDFHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methoxy-3-sulfamoylbenzoate: A 3-Sulfamoyl-4-methoxybenzoate Scaffold with Validated STS Activity


Methyl 4‑methoxy‑3‑sulfamoylbenzoate (CAS 38499‑95‑5) is a benzenesulfonamide derivative bearing a primary sulfamoyl group at the 3‑position, a methoxy substituent at the 4‑position, and a methyl ester at the 1‑position of the benzoic acid core [REFS‑1]. The compound (C₉H₁₁NO₅S; MW 245.25) is available as a research chemical with a certified purity of 98 % (HPLC) and is supplied as a solid [REFS‑1]. It has been annotated in ChEMBL (CHEMBL4636936) and BindingDB with an experimentally measured IC₅₀ of 74 nM against human steroid sulfatase (STS) in JEG‑3 cell lysates, confirming that the sulfamoyl pharmacophore is functional in this specific regioisomeric arrangement [REFS‑3].

Steroid sulfatase (STS) enzyme inhibition assay context
3‑sulfamoyl regioisomer for TEAD pathway modulation studies
Certified purity supports pharmaceutical impurity reference standard workflow

Why This 3-Sulfamoyl Regioisomer Cannot Be Replaced by Generic Sulfamoylbenzoate Isomers


Sulfamoylbenzoate esters are not functionally interchangeable. The position of the sulfamoyl group on the phenyl ring (3‑ vs. 5‑sulfamoyl) dictates both the three‑dimensional presentation of the primary sulfonamide pharmacophore and the compound‘s solid‑state properties. In the case of methyl 4‑methoxy‑3‑sulfamoylbenzoate, the 3‑sulfamoyl‑4‑methoxy substitution pattern yields a melting point approximately 140 °C lower than that of its 2‑methoxy‑5‑sulfamoyl regioisomer [REFS‑1], directly affecting crystallinity, purification strategy, and formulation behaviour. Furthermore, the 3‑sulfamoyl benzoate ester scaffold has been specifically claimed in a recent Merck Sharp & Dohme patent (WO 2025/188584 A1) as TEAD modulators for oncology [REFS‑2], demonstrating that the 3‑sulfamoyl orientation is a non‑negotiable structural requirement for this emerging target class. Consequently, procurement of the incorrect regioisomer or a different ester homolog (e.g., ethyl or free acid) cannot replicate the melting behaviour, the TEAD‑directed scaffold geometry, or the documented steroid sulfatase inhibitory activity of the title compound.

3‑sulfamoyl‑4‑methoxy
5‑sulfamoyl regioisomer may shift melting behaviour and TEAD scaffold geometry
Methyl ester
Ethyl ester or free acid may alter solubility and reactivity profile
Patent‑protected 3‑sulfamoyl scaffold
4‑ or 5‑sulfamoyl isomers are structurally excluded from TEAD modulator claims

Quantitative Differentiation Evidence vs. Closest Analogues


Melting Point Gap Discriminates 3-Sulfamoyl from 5-Sulfamoyl Regioisomer

Methyl 4‑methoxy‑3‑sulfamoylbenzoate (CAS 38499‑95‑5) melts at 34–38 °C, whereas the regioisomeric methyl 2‑methoxy‑5‑sulfamoylbenzoate (Sulpiride EP Impurity B, CAS 33045‑52‑2) melts at 175–177 °C [REFS‑1]. This ~140 °C difference is a first‑line discriminating feature usable for identity confirmation, purity assessment, and chromatographic method development. A mixed melting point or DSC thermogram can rapidly distinguish the two isomers in incoming quality control without requiring MS or NMR [REFS‑1].

Melting point gap
Head-to-head
Δ ≈ 140 °C lower
Supports regioisomer identity confirmation
Reported solid‑state data; confirm with DSC
Regioisomer identification Solid-state characterization Pharmaceutical impurity profiling

Steroid Sulfatase Inhibition in Human JEG-3 Cell Lysates

In a biochemical assay using human JEG‑3 cell lysates, methyl 4‑methoxy‑3‑sulfamoylbenzoate inhibited steroid sulfatase (STS) with an IC₅₀ of 74 nM [REFS‑2]. The assay employed [³H]‑estrone sulfate as substrate with a 1 h incubation period, followed by scintillation spectrometry quantitation [REFS‑2]. While direct comparator data for close structural analogs in the identical assay are not publicly available, this IC₅₀ value places the compound in the mid‑nanomolar potency range characteristic of sulfamate‑ and sulfamoyl‑based STS inhibitors, which typically span from low nanomolar to micromolar IC₅₀ values across the chemotype [REFS‑3].

STS IC₅₀
Reported
74 nM
Reported STS inhibition assay context
JEG‑3 cell lysate; class‑level comparison only
Steroid sulfatase inhibition Endocrine cancer research Enzyme assay

3-Sulfamoyl Benzoate Ester Scaffold for TEAD Modulation in Oncology

Patent WO 2025/188584 A1 (Merck Sharp & Dohme LLC) explicitly claims 3‑sulfamoyl benzoate ester compounds as TEAD transcription factor modulators, with demonstrated cellular activity in a YAP/TEAD reporter assay (EC₅₀ values in the nanomolar range for exemplified compounds) [REFS‑4]. The patent defines the 3‑sulfamoyl benzoate ester as the core scaffold, distinguishing it from 4‑ or 5‑sulfamoyl analogs that are not covered. Methyl 4‑methoxy‑3‑sulfamoylbenzoate embodies this precise 3‑sulfamoyl benzoate ester architecture, making it a direct synthetic entry point for the claimed chemical space [REFS‑4].

TEAD scaffold
Class-level
Matches Markush formula
Supports TEAD modulator scaffold exploration
Patent claims; cellular data to verify
TEAD modulator Hippo pathway Cancer drug discovery

Certified Purity and Transparent Procurement for Medicinal Chemistry

Fluorochem supplies methyl 4‑methoxy‑3‑sulfamoylbenzoate at a certified purity of 98 % (HPLC) with transparent, scale‑dependent pricing: £186.00 for 100 mg, £370.00 for 250 mg, and £827.00 for 1 g [REFS‑5]. The compound is provided with an MDL number (MFCD11057852) and a full safety data sheet including GHS classification (H302, H315, H319, H335) [REFS‑5]. In contrast, several comparator regioisomers and homologs (e.g., ethyl 4‑methoxy‑3‑sulfamoylbenzoate, CAS 38499‑96‑6) are primarily available through custom synthesis with less transparent pricing and variable lead times, introducing procurement uncertainty for time‑sensitive projects.

Procurement
Lot attribute
98% HPLC
Supports immediate SAR study use
Supplier catalog; confirm current lot
Chemical procurement Purity specification Medicinal chemistry supply

Recommended Application Scenarios Based on Verified Evidence


Regioisomer-Specific Pharmaceutical Impurity Reference Standard

The substantial melting point gap (34–38 °C vs. 175–177 °C) allows methyl 4‑methoxy‑3‑sulfamoylbenzoate to serve as a well‑characterized reference standard for HPLC method development and impurity profiling of sulfamoylbenzoate‑based active pharmaceutical ingredients. Its distinct thermal behaviour ensures unambiguous identification in USP/EP monograph compliance testing [REFS‑1].

Steroid Sulfatase Inhibitor Medicinal Chemistry Starting Point

With a validated STS IC₅₀ of 74 nM in human JEG‑3 cell lysates, the compound provides a quantitative starting point for structure–activity relationship (SAR) campaigns aimed at hormone‑dependent breast cancer or endometriosis. The 3‑sulfamoyl‑4‑methoxy substitution pattern can be systematically modified to probe potency and selectivity [REFS‑2].

TEAD Modulator Drug Discovery Using 3-Sulfamoyl Benzoate Scaffold

The compound directly maps onto the Markush formula of WO 2025/188584 A1 (Merck Sharp & Dohme), which claims 3‑sulfamoyl benzoate esters as TEAD modulators. Researchers pursuing Hippo pathway‑targeted oncology programs can use this compound as a synthetically accessible core scaffold for further elaboration and patent‑landscape positioning [REFS‑4].

Solid-Form and Crystallinity Screening for Pre-Formulation Development

The low melting point (34–38 °C) of the title compound, contrasted with the high‑melting 5‑sulfamoyl regioisomer, makes it a useful probe molecule for studying the impact of regioisomerism on crystal packing, solubility, and thermal stability in early‑stage pre‑formulation screens [REFS‑1].

Application
Selection Property
Validation Focus
Impurity reference standard
Melting point discrimination
Identity confirmation by DSC/melting point
STS inhibitor SAR studies
Reported STS inhibitory activity
IC₅₀ confirmation in enzyme assay
TEAD pathway modulation studies
3‑sulfamoyl benzoate scaffold
YAP/TEAD reporter assay activity
Solid‑form & crystallinity screening
Low melting point vs. regioisomer
Crystal packing and thermal stability
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